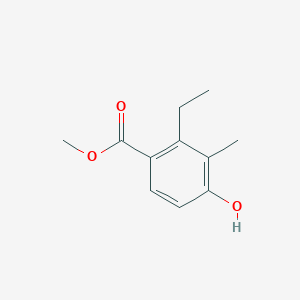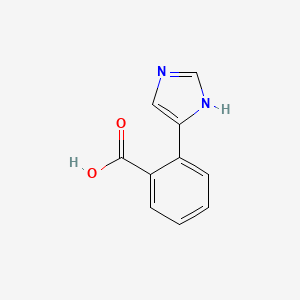![molecular formula C10H9ClFNO B8720573 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole](/img/structure/B8720573.png)
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole is a chemical compound that belongs to the benzisoxazole family This compound is characterized by the presence of a benzene ring fused with an isoxazole ring, along with a 3-chloropropyl group and a fluorine atom at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropylamine.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisoxazole, 3-(3-chloropropyl)-: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,2-Benzisoxazole, 3-(3-chloropropyl)-5-fluoro-: Similar structure but with the fluorine atom at a different position, leading to different chemical properties.
1,2-Benzisoxazole, 3-(3-chloropropyl)-4-fluoro-: Another isomer with the fluorine atom at the 4-position.
Uniqueness
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and potential applications. The presence of the 3-chloropropyl group also adds to its distinctiveness, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C10H9ClFNO |
|---|---|
Molekulargewicht |
213.63 g/mol |
IUPAC-Name |
3-(3-chloropropyl)-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C10H9ClFNO/c11-5-1-2-9-8-4-3-7(12)6-10(8)14-13-9/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
XONBKLFCLPGIPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)ON=C2CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B8720501.png)
![2-(2-thienyl)-1H-imidazolo[4,5-c]pyridine](/img/structure/B8720521.png)


![1-Hydroxymethyl-7,7-dimethyl-bicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8720545.png)



![N-Methyl-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B8720579.png)



